molecular formula C8H5BrF2O B1277475 1-(4-Bromo-2,5-difluorophenyl)ethanone CAS No. 123942-11-0

1-(4-Bromo-2,5-difluorophenyl)ethanone

Cat. No. B1277475
M. Wt: 235.02 g/mol
InChI Key: JPTNTBSBJPCXGI-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromo-2,5-difluorophenyl)ethanone is a brominated and fluorinated acetophenone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated and fluorinated aromatic ketones and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 1-(4-Bromo-2,5-difluorophenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds often involves halogenation and functional group transformations. For instance, the synthesis of 4'-bromophenacyl triflate, a derivative used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid, yielding a 66% product . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that halogenated acetophenones can be synthesized through such exchange reactions . These methods could potentially be adapted for the synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using computational methods and experimental techniques . For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . These studies provide a framework for understanding the molecular structure of 1-(4-Bromo-2,5-difluorophenyl)ethanone, which likely exhibits similar electronic and steric characteristics due to the presence of halogen substituents.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated acetophenones can be inferred from studies on similar compounds. For instance, α-Bromo-4-(difluoromethylthio)acetophenone was used to synthesize various azaheterocycles, indicating that brominated acetophenones can participate in condensation reactions with nitrogen-containing heterocycles . This suggests that 1-(4-Bromo-2,5-difluorophenyl)ethanone could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated acetophenones are influenced by the presence of halogen atoms, which can affect the compound's polarity, boiling point, and reactivity. The use of 4'-bromophenacyl triflate for derivatization of carboxylic acids implies that such compounds can act as electrophiles in organic reactions . The molecular docking studies of related compounds suggest potential biological activity, which could also be relevant for 1-(4-Bromo-2,5-difluorophenyl)ethanone . The electronic properties, such as HOMO-LUMO analysis, provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in materials science .

Scientific Research Applications

  • Organic Synthesis

    • Application : 1-(4-Bromo-2,5-difluorophenyl)ethanone is used as a raw material in organic synthesis .
  • Synthesis of Liquid Crystals

    • Application : This compound has been used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .
  • Pharmaceutical Research

    • Application : This compound could potentially be used in the development of new pharmaceuticals . The specific applications would depend on the drug being developed.
  • Material Science

    • Application : In material science, this compound could potentially be used in the development of new materials .
  • Anti-trypanosomal Agents

    • Application : This compound could potentially be used in the preparation of new classes of anti-trypanosomal agents .
  • Psychoactive Substance Research

    • Application : There is evidence that this compound may have been used in the study of new psychoactive substances .

properties

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTNTBSBJPCXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,5-difluorophenyl)ethanone

CAS RN

123942-11-0
Record name 1-(4-bromo-2,5-difluorophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride was mixed (5 grams, 37.5 millimoles, 2.4 equivalents) with 1-bromo-2,5 difluorobenzene in a dry, round-bottom flask blanketed with nitrogen and fitted with a condenser. The mixture was heated to 60° C. and acetyl chloride (1.7 milliliters, 23.3 millimole, 1.5. equivalents) was added by syringe. The wet yellow solid changed then into a scarlet solution and was heated at 90° C. for 1 hour. The reaction mixture was poured onto 38 grams of ice, HCl was added (3 milliliters, 37% concentration) and the mixture was extracted with ether. The crude material was dried over magnesium sulfate and evaporated down. The crude material was purified by column chromatography or distilled. The product (1.2 grams, 31%) was obtained as a yellow oil.
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1.7 mL
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Name
ice
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38 g
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Yield
31%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2-bromo-1,4-difluorobenzene (3.24 g, 16.81 mmol) and aluminium chloride (5.82 g, 43.7 mmol) at 60° C. under nitrogen was added dropwise acetyl chloride (1.98 g, 25.28 mmol 1). The mixture was stirred at 95° C. for 1.5 hr and then poured into ice (50 mL). To the mixture was added HCl (3 mL) followed by extraction into ether (20 mL×2). The ether extracts were washed with brine (20 mL) and then concentrated under reduced pressure to obtain the desired crude product (brown oil) as mixture with starting material (55:45) (2.67 g, 33%); 1H NMR (250 MHz, CHLOROFORM-d) delta 2.64 (3H, d, J=5.18 Hz), 7.42 (1H, dd, J=9.44, 5.18 Hz), 7.65 (1H, dd, J=8.45, 6.17 Hz).
Quantity
3.24 g
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reactant
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5.82 g
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reactant
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1.98 g
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reactant
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3 mL
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Name
ice
Quantity
50 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a stirred mixture of 20 g 2,5-difluorobromobenzene and 35.2 g aluminum chloride under nitrogen at 60° C. was added dropwise 11.2 ml acetyl chloride. The reaction mixture was stirred at 95° C. for 90 min. and then poured over 250 g ice followed by 17 ml concentrated hydrochloric acid. The aqueous mixture was extracted with ether, and the extracts washed with sodium chloride solution and concentrated. The residue (23.6 g) was distilled in vacuo to give 18.4 g (76%) 4-bromo-2,5-difluoroacetophenone, b.p. 65° C. (0.1 mm).
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20 g
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35.2 g
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11.2 mL
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[Compound]
Name
ice
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250 g
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reactant
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Quantity
17 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Acetyl chloride (17 ml) is slowly dropped into a stirred mixture of 1-bromo-2,5-difluorobenzene (30 g) and aluminium trichloride (53 g) heated at 60° C. and kept under argon. The reaction mixture is then stirred 90 minutes at 95° C. The mixture is cooled at 40° C. and carefully poured into crushed ice (400 g) and concentrated hydrochloric acid (35 ml). The resulting mixture is stirred a few minutes and then extracted with ethyl ether (2×250 ml). The ethereal solution is washed to neutral with brine, dried over sodium sulfate and the solvent is evaporated. The distillation of the oily residue gives 4'-bromo-2 ',5'-difluoroacetophenone (21.2 g) b.p. (0.05 mm)=60° C.
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17 mL
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reactant
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30 g
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reactant
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53 g
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reactant
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[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

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